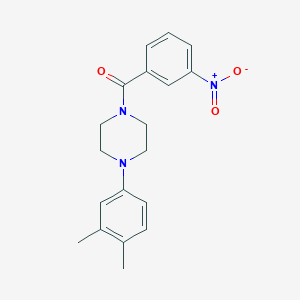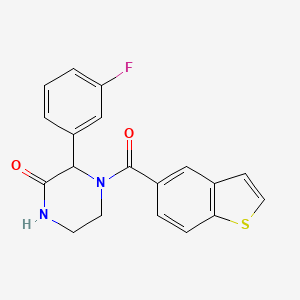![molecular formula C16H10N2O2 B5609012 2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)
2-phenylchromeno[3,4-d]imidazol-4(1H)-one
Overview
Description
2-phenylchromeno[3,4-d]imidazol-4(1H)-one is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.074227566 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Anti-Inflammatory Activity
- A study by Balalas et al. (2020) explored the synthesis of rare 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(3H)-ones. They achieved excellent yields via a microwave-mediated two-step reaction, suggesting the potential for anti-inflammatory activity. This study introduces 1-phenyl-2-propylchromeno[3,4-d]imidazol-4(1H)-one as a new lead compound (Balalas et al., 2020).
Corrosion Inhibition and Surface Studies
- Research by Prashanth et al. (2021) synthesized new imidazole derivatives, including 2-phenylchromeno[3,4-d]imidazol-4(1H)-one variants, using microwave irradiation. These compounds demonstrated notable corrosion inhibition efficacy, particularly in acidic solutions, and were characterized using various techniques like SEM and XPS (Prashanth et al., 2021).
Pharmaceutical and Biomedical Research
- The study by Ramanathan (2017) characterized synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, which contains a similar imidazole ring. The research highlights the biological and pharmaceutical significance of imidazole rings, known for their antimicrobial and anticancer activities (Ramanathan, 2017).
Application in Organic Synthesis
- Acke et al. (2008) developed a method for synthesizing 1H-isochromeno[3,4-d]imidazol-5-ones, related to this compound, in a microreactor environment. This continuous synthesis approach could have implications for the efficient production of similar compounds (Acke et al., 2008).
Antifungal and Antimicrobial Activities
- A study by Narwal et al. (2012) synthesized various derivatives of imidazole, including those related to this compound, demonstrating significant antimicrobial activities against Candida albicans. This suggests potential use in antifungal therapies (Narwal et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-3H-chromeno[3,4-d]imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-16-14-13(11-8-4-5-9-12(11)20-16)17-15(18-14)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYCHLUIIFERGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)
![1-cyclopentyl-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5608958.png)
![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5608974.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
![2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)


![7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609026.png)
